Picroside III

Pharmacokinetics Blood-Brain Barrier Tissue Distribution

Picroside III (CAS 64461-95-6) is the only major picroside that does not cross the blood-brain barrier (BBB), eliminating CNS-confounded results in peripheral pharmacology studies. Unlike Picroside I/II-which penetrate the BBB-Picroside III enables clean interpretation of peripheral mechanism data. • AMPK-dependent intestinal barrier protection: upregulates ZO-1/occludin, downregulates claudin-2 in TNF-α challenged Caco-2 monolayers; attenuates DSS-induced colitis in vivo • Hepatic ischemia-reperfusion: reduces serum ALT/AST in preclinical models • ≥98% (HPLC) purity; white powder; supplied in mg-to-g quantities with global shipping for R&D use only

Molecular Formula C25H30O13
Molecular Weight 538.5 g/mol
CAS No. 64461-95-6
Cat. No. B150477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicroside III
CAS64461-95-6
Molecular FormulaC25H30O13
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O
InChIInChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)27)3-5-16(28)35-9-15-19(30)20(31)21(32)24(36-15)37-23-17-12(6-7-34-23)18(29)22-25(17,10-26)38-22/h2-8,12,15,17-24,26-27,29-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18+,19-,20+,21-,22+,23+,24+,25-/m1/s1
InChIKeyDPHFMUYFANVRJL-JCUBBWBISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Picroside III: Overview and Chemical Identity


Picroside III (CAS 64461-95-6) is an iridoid glycoside naturally isolated from the roots and rhizomes of Picrorhiza scrophulariiflora (Hu Huang Lian), a traditional Chinese medicinal plant [1]. Chemically, it has the molecular formula C25H30O13 and a molecular weight of 538.5 g/mol [2]. As a member of the picroside family (which includes Picroside I, II, and IV), this class of compounds is characterized by a cyclopentan-[c]-pyran monoterpenoid skeleton with glycosidic linkages [3]. The compound is typically supplied as a solid analytical standard with purity >98% as determined by HPLC, and is used exclusively for research purposes .

Why Picroside III Cannot Be Substituted


Despite sharing a common biosynthetic origin and core iridoid scaffold, Picroside III demonstrates distinct physicochemical, pharmacokinetic, and target-specific properties that preclude simple substitution with its in-class analogs Picroside I or II. A direct preclinical pharmacokinetic comparison in rats revealed that Picroside III does not cross the blood-brain barrier (BBB), whereas both Picroside I and II do [1]. Furthermore, while Picroside II shows the highest liver uptake, Picroside III exhibits differential tissue distribution that influences its specific pharmacological profile [1]. At the cellular level, Picroside III uniquely activates AMP-activated protein kinase (AMPK) to protect intestinal epithelial barrier integrity, a mechanism not reported for Picroside I or II [2]. Additionally, the relative abundance of these picrosides in natural sources differs markedly: in callus cultures, Picroside I accumulates at 1.63 μg/mg, whereas Picroside III is present at only 0.15–0.56 μg/mg [3]. These quantitative differences underscore why generic substitution or extrapolation from one picroside to another is scientifically invalid and may lead to erroneous experimental conclusions.

Picroside III: Key Differentiation Evidence


Blood-Brain Barrier Penetration

In a direct head-to-head preclinical pharmacokinetic study, Picroside III was compared with Picroside I and II in rats following intravenous administration. The study conclusively demonstrated that Picroside III does not cross the blood-brain barrier (BBB), whereas both Picroside I and II do [1]. This binary distinction has profound implications for research applications: Picroside III is unsuitable for studies targeting central nervous system (CNS) disorders, while Picroside I or II may be appropriate. Conversely, for peripheral indications where CNS exclusion is desirable, Picroside III offers a clear advantage over its BBB-penetrant analogs.

Pharmacokinetics Blood-Brain Barrier Tissue Distribution

Liver Uptake and Tissue Distribution

The same preclinical pharmacokinetic study quantified tissue distribution differences among the three picrosides. Picroside II exhibited the highest liver uptake among the three glycosides [1]. While the study did not report absolute tissue concentrations for Picroside III, the relative ranking (Picroside II > Picroside I/Picroside III in liver) provides a class-level inference regarding hepatic targeting. This differential hepatic accumulation is consistent with the distinct hepatoprotective mechanisms reported clinically: Picroside II is extensively studied for liver fibrosis and cholestasis, whereas Picroside III's hepatoprotective effects are primarily observed in ischemia-reperfusion injury models .

Tissue Distribution Hepatoprotection Pharmacokinetics

Intestinal Barrier Protection via AMPK

Picroside III uniquely activates AMP-activated protein kinase (AMPK) to protect the intestinal epithelial barrier, a mechanism not reported for Picroside I or II. In TNF-α treated Caco-2 cell monolayers, Picroside III significantly decreased permeability and upregulated the expression of tight junction proteins ZO-1 and occludin, while downregulating claudin-2 [1]. In a DSS-induced colitis mouse model, Picroside III significantly alleviated clinical signs including body weight loss, disease activity index increase, and colon shortening [1]. Blockade of AMPK significantly attenuated these protective effects, confirming AMPK as the key mediator [1]. This mechanism is distinct from Picroside II's reported NF-κB and MAPK pathway modulation in other contexts [2].

Intestinal Barrier AMPK Activation Colitis

Natural Abundance and Sourcing

Quantitative analysis of picroside accumulation in Picrorhiza kurroa callus cultures revealed marked differences in natural abundance. Under dark conditions at 15°C, Picroside I accumulated at 1.63 μg/mg, representing the major metabolite, while Picroside III content ranged from only 0.15 to 0.56 μg/mg [1]. This 3- to 10-fold difference in natural abundance has direct implications for commercial sourcing and supply chain stability. Picroside III is a minor constituent in the plant matrix, making isolation more challenging and potentially impacting batch-to-batch consistency and cost. Picroside II, under light conditions at 15°C, accumulated at 0.58 μg/mg, also higher than Picroside III [1].

Natural Product Sourcing Biosynthesis Sustainable Production

Hepatoprotection in Ischemia-Reperfusion Injury

Picroside III has demonstrated hepatoprotective effects in liver ischemia-reperfusion injury models, characterized by the reduction of hepatic enzymes alanine transaminase (ALT) and aspartate transaminase (AST) . While Picroside II is also known for hepatoprotective effects—including modulation of sphingolipid metabolism and bile acid biosynthesis in hepatic fibrosis—the specific context of ischemia-reperfusion injury represents a distinct therapeutic application where Picroside III's efficacy has been documented . The absence of direct comparative quantitative data precludes a head-to-head efficacy ranking; however, the distinct injury models (ischemia-reperfusion for Picroside III vs. fibrosis/cholestasis for Picroside II) suggest complementary rather than interchangeable hepatoprotective profiles.

Hepatoprotection Ischemia-Reperfusion Injury Liver Enzymes

Picroside III: Research and Procurement Applications


Intestinal Barrier and IBD Research

Picroside III is the preferred picroside for studies investigating intestinal epithelial barrier integrity, tight junction protein regulation, or AMPK-mediated mucosal healing. Its demonstrated ability to decrease cell monolayer permeability, upregulate ZO-1 and occludin, and downregulate claudin-2 in TNF-α challenged Caco-2 cells, coupled with in vivo efficacy in DSS-induced colitis, establishes a unique mechanistic profile not shared by Picroside I or II [1]. Researchers studying inflammatory bowel disease, leaky gut syndrome, or intestinal wound healing should procure Picroside III rather than its analogs.

CNS-Excluded Pharmacokinetic Studies

For preclinical pharmacokinetic or pharmacodynamic studies where blood-brain barrier penetration is undesirable or would confound results, Picroside III offers a distinct advantage over Picroside I and II. Direct comparative evidence confirms that Picroside III does not cross the BBB, whereas Picroside I and II do [2]. This makes Picroside III suitable for investigating peripheral mechanisms of action without the confounding influence of CNS activity.

Liver Ischemia-Reperfusion Injury Models

Research focused on hepatic ischemia-reperfusion injury—a clinically relevant condition in liver transplantation, resection, and shock—should prioritize Picroside III based on published evidence demonstrating its protective effects and reduction of ALT and AST in this specific injury context . While Picroside II also exhibits hepatoprotective properties, its evidence base centers on fibrosis and cholestasis models, making Picroside III the more appropriate selection for ischemia-reperfusion studies.

Biosynthesis and Sustainable Production

Studies investigating picroside biosynthetic pathway regulation, metabolic engineering for enhanced production, or sustainable sourcing of minor natural products should incorporate Picroside III as a key analyte. Its low natural abundance (0.15–0.56 μg/mg in callus cultures) relative to Picroside I (1.63 μg/mg) makes it a limiting factor in commercial production and an important target for biotechnological optimization [3].

Technical Documentation Hub

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